4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one
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Overview
Description
4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It features a cyclohexane ring substituted with an ethyl group at the 4-position and a phenylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclohexanone with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a nucleophilic substitution reaction with phenylsulfanyl chloride to introduce the phenylsulfanyl group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques such as distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl)cyclohexan-1-one: Lacks the ethyl group at the 4-position.
4-Ethylcyclohexan-1-one: Lacks the phenylsulfanyl group at the 2-position.
2-(Methylsulfanyl)cyclohexan-1-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one is unique due to the presence of both the ethyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89817-01-6 |
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Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
4-ethyl-2-phenylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H18OS/c1-2-11-8-9-13(15)14(10-11)16-12-6-4-3-5-7-12/h3-7,11,14H,2,8-10H2,1H3 |
InChI Key |
WHRFPOLNCJUCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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